5-Chloro-2-nitro-4-(trifluoromethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with high yields. For instance, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, was achieved with an overall yield of about 50% starting from 3,5-dinitro-1-trifluoromethylbenzene . Another study reported the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline with a high yield of 72.0%, indicating the efficiency of the synthetic methods used .
Molecular Structure Analysis
Vibrational spectroscopy and quantum chemical studies have been used to analyze the molecular structure of similar compounds. For example, the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline were investigated using FT-IR and FT-Raman spectra, and DFT computations were performed to derive the optimized geometry and vibrational wavenumbers . Additionally, the study of potentially useful NLO materials included an analysis of the molecular structure of 4-chloro-3-(trifluoromethyl)aniline and its derivatives, providing insights into the effects of substituents on the vibrational spectra .
Chemical Reactions Analysis
The reactivity of these compounds in chemical reactions has been explored in several studies. The reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with aniline derivatives showed that the nature and position of the substituent in the aniline ring significantly affect the reaction rates, suggesting an addition-elimination mechanism . Another study discussed the condensation reactions of 5-substituted-2, 3-dichloronaphthoquinones with aniline, highlighting the effects of the 5-substituent on reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The vibrational analysis and theoretical computations provide valuable information about the electron density distribution, hyperconjugation interactions, HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) surface analysis . These properties are essential for understanding the behavior of the compounds in various environments and for predicting their reactivity in different chemical reactions.
Scientific Research Applications
Synthesis and Biological Activity
5-Chloro-2-nitro-4-(trifluoromethyl)aniline has been utilized in various synthetic processes. In one study, it served as a precursor in the synthesis of biocidal substances, demonstrating molluscicidal and fungicidal activities (Asaad, Grant, & Latif, 1988). Another research outlined its role in the synthesis of antitumor agents, highlighting its importance in medicinal chemistry (Yang Shijing, 2013).
Spectroscopic Analysis
Spectroscopic studies have investigated the molecular and electronic properties of related compounds. One such study used Fourier transform infrared (FT-IR) and Raman spectroscopy to explore the vibrational characteristics and electronic properties of 4-nitro-3-(trifluoromethyl)aniline, providing insight into its structural and thermodynamic attributes (Saravanan, Balachandran, & Viswanathan, 2014).
Nonlinear Optical Materials
Compounds closely related to 5-Chloro-2-nitro-4-(trifluoromethyl)aniline have been evaluated for their potential in nonlinear optics (NLO) applications. Research focusing on 4-Chloro-3-(trifluoromethyl)aniline, among others, has provided comprehensive vibrational analysis and theoretical studies on molecular orbital calculations, chemical reactivity, and thermodynamic parameters, suggesting their utility in NLO materials (Revathi et al., 2017).
Environmental Applications
5-Chloro-2-nitro-4-(trifluoromethyl)aniline has also been implicated in environmental studies. For example, its derivatives have been used in the development of spectrophotometric methods for determining residual chlorine in water samples, showcasing its utility in environmental monitoring and analysis (Al-Okab & Syed, 2008).
Safety And Hazards
5-Chloro-2-nitro-4-(trifluoromethyl)aniline may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective clothing and avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, wash with plenty of water and seek medical advice if necessary .
properties
IUPAC Name |
5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMCWLIPRMIPBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378729 | |
Record name | 5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-nitro-4-(trifluoromethyl)aniline | |
CAS RN |
35375-74-7 | |
Record name | 5-chloro-2-nitro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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